Cobalt arsenate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

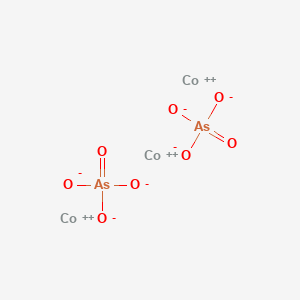

2D Structure

Properties

IUPAC Name |

cobalt(2+);diarsorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Co/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGMGKHBHTVQQM-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Co+2].[Co+2].[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3(AsO4)2, As2Co3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | cobalt arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24719-19-5 | |

| Record name | Cobaltous arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024719195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), cobalt(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricobalt diarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T302971JNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Theoretical and Structural Properties of Cobalt Arsenate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and structural properties of cobalt arsenate, with a primary focus on the well-characterized compound, cobalt(II) arsenate (Co₃(AsO₄)₂). This document synthesizes crystallographic data, describes experimental methodologies for its characterization, and discusses its magnetic properties based on available literature. This guide is intended to be a valuable resource for researchers in materials science, chemistry, and drug development who are interested in the properties and potential applications of this class of compounds.

Crystallographic Properties of Cobalt Arsenates

Cobalt arsenates can exist in several stoichiometries and hydration states. The most extensively studied phases are anhydrous cobalt(II) arsenate (Co₃(AsO₄)₂) and its hydrated form, erythrite (Co₃(AsO₄)₂·8H₂O).

Anhydrous Cobalt(II) Arsenate (Co₃(AsO₄)₂)

Anhydrous cobalt(II) arsenate, an analogue of the mineral xanthiosite, crystallizes in a monoclinic system.[1] Detailed crystallographic data, determined through single-crystal X-ray diffraction, are summarized in the table below.

Table 1: Crystallographic Data for Co₃(AsO₄)₂

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 5.830(4) | [1][2] |

| b (Å) | 9.675(2) | [1][2] |

| c (Å) | 10.34(2) | [1][2] |

| β (°) | 93.42(5) | [1][2] |

| Z | 4 | [1] |

The crystal structure of Co₃(AsO₄)₂ consists of cobalt ions octahedrally coordinated to oxygen atoms and arsenic atoms tetrahedrally coordinated to oxygen atoms, forming AsO₄ tetrahedra.[2] The mean Co-O bond length is approximately 2.12 Å, with a range from 1.99 to 2.29 Å.[2] There are two distinct arsenate tetrahedra; one is nearly regular with a mean As-O bond length of 1.70 Å, while the other exhibits some angular irregularity and has a mean As-O bond length of 1.69 Å.[2]

Other this compound Phases

Research has also identified other this compound compounds with different stoichiometries, such as a phase with the composition Co₆.₉₅As₃.₆₂O₁₆. This compound has an orthorhombic crystal structure.

Table 2: Crystallographic Data for Co₆.₉₅As₃.₆₂O₁₆

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.526(5) |

| b (Å) | 5.985(2) |

| c (Å) | 4.871(2) |

| Z | 1 |

In this structure, the arrangement is based on a hexagonally close-packed array of oxygen atoms, with arsenic in tetrahedral sites and cobalt in octahedral sites.[2] The mean As-O bond length is 1.676 Å, and the mean Co-O bond lengths are 2.139 Å and 2.174 Å for the two distinct cobalt sites.[2]

Theoretical Properties

As of the latest literature review, detailed theoretical studies on the electronic band structure and density of states (DOS) specifically for this compound (Co₃(AsO₄)₂) using methods like Density Functional Theory (DFT) are limited. While DFT studies have been conducted on related materials such as cobalt ferrites and cobalt-doped arsenic clusters, direct first-principles calculations for this compound are not widely reported.[3][4]

Magnetic Properties

Cobalt compounds are known for their interesting magnetic properties, which arise from the unpaired electrons in the d-orbitals of the cobalt ions.[5][6] Cobalt itself is a ferromagnetic material.[5][6] In compounds, the magnetic behavior is influenced by the oxidation state of cobalt and the specific crystal structure.[5] The magnetic properties of cobalt oxides, for instance, are known to include antiferromagnetic ordering at low temperatures.[7] For this compound, experimental studies on related manganese arsenates suggest the possibility of long-range antiferromagnetic ordering at low temperatures.

Experimental Protocols

The characterization of this compound crystals relies on a suite of experimental techniques to determine their structure and properties.

Synthesis of Single Crystals

Single crystals of this compound can be synthesized through solid-state reactions. A typical procedure involves:

-

Precursor Preparation : Mixing stoichiometric amounts of cobalt carbonate (CoCO₃) or cobalt oxide (CoO) with arsenic pentoxide (As₂O₅).

-

Heating : The mixture is heated in a crucible (e.g., Vycor or platinum) to high temperatures, typically around 950 °C, to induce a reaction and melt the components.

-

Cooling : The molten mixture is then slowly cooled to allow for the formation of single crystals. The cooling rate is a critical parameter that influences the size and quality of the resulting crystals.

-

Crystal Isolation : Once cooled, the single crystals are mechanically separated from the remaining polycrystalline matrix.

Crystal Structure Determination via X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise crystal structure.

Detailed XRD Protocol:

-

Crystal Mounting : A suitable single crystal of this compound is mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam, typically from a Cu Kα (λ = 1.5406 Å) or Mo Kα (λ = 0.71073 Å) source, is directed at the crystal.[8] The crystal is rotated, and the diffraction pattern is recorded on a detector. For Co₃(AsO₄)₂, the intensity of a large number of independent reflections (e.g., 2261) is measured.[1]

-

Data Processing : The raw diffraction data is processed to correct for factors such as polarization and absorption.

-

Structure Solution : The processed data is used to solve the crystal structure, often using direct methods or Patterson functions to determine the initial positions of the atoms.

-

Structure Refinement : The atomic positions and thermal parameters are refined using a full-matrix least-squares method to achieve the best fit between the observed and calculated diffraction patterns.[2] The quality of the refinement is assessed by the reliability index (R-value); for Co₃(AsO₄)₂, a final R-value of 0.072 was reported.[1]

Magnetic Susceptibility Measurement

The magnetic properties of this compound can be investigated using techniques such as the Gouy method or a SQUID (Superconducting Quantum Interference Device) magnetometer.[9]

Gouy Method Protocol:

-

Sample Preparation : A powdered sample of the this compound is packed into a cylindrical tube of a known length and cross-sectional area.

-

Measurement : The sample is suspended from a balance between the poles of an electromagnet. The weight of the sample is measured with the magnetic field off (W₁) and with the magnetic field on (W₂).

-

Calibration : The instrument is calibrated using a substance with a known magnetic susceptibility, such as HgCo(SCN)₄.[9]

-

Calculation : The mass susceptibility (χg) and molar susceptibility (χm) are calculated from the change in weight. The effective magnetic moment (μeff) can then be determined using the Curie Law.

Logical Relationships and Visualization

The study of cobalt arsenates involves understanding the relationships between their synthesis, structure, and properties. The following diagram illustrates a logical flow for the investigation of a new crystalline material like this compound.

Conclusion

This guide has summarized the key theoretical and structural properties of this compound crystals based on the current scientific literature. While detailed crystallographic data for phases like Co₃(AsO₄)₂ are well-established through experimental techniques, a significant opportunity exists for further research into the theoretical aspects, particularly through first-principles calculations of the electronic and magnetic properties. Such studies would provide deeper insights into the behavior of these materials and could guide the development of new applications. The experimental protocols outlined here provide a solid foundation for researchers to synthesize and characterize these and related inorganic crystalline materials.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Cobalt - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

phase diagram of the cobalt-arsenic-oxygen system

An in-depth technical guide to the phase diagram of the cobalt-arsenic-oxygen system is provided below, intended for researchers, scientists, and drug development professionals. This guide summarizes the current understanding of the phase relationships and compound formation within this ternary system, based on available scientific literature.

The cobalt-arsenic-oxygen (Co-As-O) system is of significant interest due to the diverse applications of its constituent compounds, ranging from catalysis to materials science. Cobalt arsenates, in particular, have been investigated for their potential as catalysts and in the synthesis of novel materials.[1] Understanding the phase equilibria, thermodynamic stability, and reaction pathways within this ternary system is crucial for the controlled synthesis of desired phases and for predicting their behavior in various environments.

Binary Sub-Systems

The behavior of the ternary Co-As-O system is bounded by the characteristics of its constituent binary systems: Co-As, Co-O, and As-O.

The Cobalt-Arsenic (Co-As) System

The Co-As system features several intermetallic compounds. The primary phases of interest are cobalt monoarsenide (CoAs) and cobalt diarsenide (CoAs₂), along with Co₂As.[2] These compounds are often found in mineral ores and are precursors in various synthetic processes.

The Cobalt-Oxygen (Co-O) System

The Co-O system is characterized by two stable cobalt oxides at atmospheric pressure: cobalt(II) oxide (CoO) and cobalt(II,III) oxide (Co₃O₄).[3][4] CoO has a rock-salt crystal structure and is stable at high temperatures.[3] Upon heating in the presence of oxygen, CoO can oxidize to Co₃O₄, which has a spinel structure.[3] The decomposition of Co₃O₄ back to CoO occurs at approximately 900°C.[3]

The Arsenic-Oxygen (As-O) System

The As-O system is dominated by arsenic trioxide (As₂O₃) and arsenic pentoxide (As₂O₅). These oxides are common precursors in the synthesis of metal arsenates. Arsenic pentoxide, in particular, is frequently used in solid-state reactions to form cobalt arsenates.[5]

The Ternary Cobalt-Arsenic-Oxygen System

The ternary Co-As-O system is primarily characterized by the formation of various cobalt arsenates. These compounds can be anhydrous or hydrated and exhibit a range of stoichiometries and crystal structures.

Known Cobalt Arsenate Phases

Several this compound compounds have been synthesized and characterized. The crystallographic data for some of the key phases are summarized in the table below.

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters |

| Cobalt Orthoarsenate | Co₃(AsO₄)₂ | Monoclinic | P2₁/c | a = 5.830 Å, b = 9.675 Å, c = 10.34 Å, β = 93.42°[1] |

| Erythrite | Co₃(AsO₄)₂·8H₂O | Monoclinic | C2/m | a = 10.251 Å, b = 13.447 Å, c = 4.764 Å, β = 104.98°[1][5] |

| Cobalt Chloroarsenate | Co₂(AsO₄)Cl | Monoclinic | P2₁/m | a = 6.880 Å, b = 6.593 Å, c = 4.932 Å, β = 91.12°[1] |

| H-Cobalt Arsenate | HCo₃(AsO₄)₂ | Monoclinic | P2₁/c | a = 6.457 Å, b = 8.510 Å, c = 11.187 Å, β = 90.73°[6] |

| Cobalt Pyroarsenate | Co₂As₂O₇ | Triclinic | P1 or Pī | Not fully refined[6] |

| - | Co₇As₂O₁₂ | Orthorhombic | Imma | a = 5.832 Å, b = 18.041 Å, c = 8.441 Å[6] |

| - | CoAs₂O₆ | Hexagonal | - | a = 4.773 Å, c = 4.494 Å[5] |

Thermal Stability and Phase Relationships

The thermal decomposition of cobalt arsenates provides insight into the phase relationships within the Co-As-O system. In general, hydrated cobalt arsenates lose water upon heating to form anhydrous phases, which then decompose at higher temperatures. The decomposition products are typically cobalt oxides and volatile arsenic oxides.

For example, the 1:1 this compound (CoAs₂O₆) decomposes at 720°C in vacuo to form the 3:1 compound (Co₃(AsO₄)₂). The 3:1 compound, in turn, decomposes at around 850°C in vacuo to form cobalt oxides.[5] The decomposition temperatures are observed to be about 150°C higher in air at atmospheric pressure.[5] This suggests that the primary decomposition process involves the loss of oxygen from the arsenate lattice.[5]

The following diagram illustrates the conceptual relationship between some of the key phases in the Co-As-O system based on their thermal decomposition behavior.

Caption: Conceptual diagram of phase relationships in the Co-As-O system.

Experimental Protocols

The synthesis and characterization of compounds in the Co-As-O system employ a variety of experimental techniques.

Synthesis Methodologies

4.1.1 Hydrothermal Synthesis Hydrothermal synthesis is a common method for producing crystalline cobalt arsenates, often at relatively low temperatures.

-

Objective: To synthesize crystalline this compound, such as Co₃(AsO₄)₂.

-

Materials: A cobalt(II) salt (e.g., cobalt acetate, Co(CH₃COO)₂) and a soluble arsenate salt (e.g., sodium arsenate, Na₃AsO₄).

-

Procedure:

-

Dissolve stoichiometric amounts of the cobalt and arsenate precursors in deionized water. A common molar ratio is 1:2 (Co:As).[1]

-

Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to a specified temperature, typically in the range of 150-230°C, for a duration of 24-48 hours.[1]

-

Allow the autoclave to cool to room temperature naturally.

-

Collect the solid product by filtration, wash it with deionized water and ethanol (B145695) to remove any unreacted precursors, and dry it in an oven at a low temperature.

-

The following diagram illustrates a typical workflow for hydrothermal synthesis.

Caption: Workflow for hydrothermal synthesis of cobalt arsenates.

4.1.2 Solid-State Reactions Solid-state reactions involve the direct reaction of powdered precursors at elevated temperatures.

-

Objective: To synthesize anhydrous cobalt arsenates, such as CoAs₂O₆.

-

Materials: Cobalt(II) oxide (CoO) and arsenic pentoxide (As₂O₅).

-

Procedure:

-

Thoroughly grind a stoichiometric mixture of the precursor powders (e.g., a 1:1 molar ratio of CoO to As₂O₅) in an agate mortar to ensure homogeneity.[5]

-

Place the mixed powder in a suitable crucible (e.g., quartz or alumina).

-

Heat the mixture in a furnace at a specific temperature (e.g., 500°C) for an extended period (e.g., 3 days) to allow the reaction to go to completion.[5]

-

Cool the furnace to room temperature and retrieve the product. Intermediate grinding may be necessary to ensure a complete reaction.

-

The workflow for solid-state synthesis is depicted in the diagram below.

Caption: Workflow for solid-state synthesis of cobalt arsenates.

Characterization Techniques

-

X-ray Diffraction (XRD): Powder XRD is extensively used to identify the crystalline phases present in the synthesized materials and to determine their crystal structures and unit cell parameters.[5]

-

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability of the compounds and to determine their decomposition temperatures.

-

Electron Microscopy (SEM/TEM): Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to investigate the morphology and microstructure of the synthesized powders.

Conclusion

The cobalt-arsenic-oxygen system encompasses a variety of stable and metastable phases, including cobalt arsenides, cobalt oxides, and a range of cobalt arsenates. While a complete ternary phase diagram has yet to be fully elucidated, the existing body of research provides valuable insights into the synthesis, structure, and thermal stability of numerous compounds within this system. The experimental protocols outlined in this guide, particularly hydrothermal synthesis and solid-state reactions, are fundamental to the continued exploration of the Co-As-O system and the development of new materials with tailored properties. Future research focused on systematically mapping the phase equilibria across a wide range of temperatures and compositions will be essential for a more complete understanding of this complex and scientifically significant system.

References

Unveiling the Synthesis and Properties of Novel Cobalt Arsenate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of novel cobalt arsenate compounds. Historically, cobalt arsenates, such as the mineral erythrite (Co₃(AsO₄)₂·8H₂O), have been of interest for their distinctive colors and have seen use as pigments.[1] Contemporary research has expanded into the unique magnetic and electrochemical properties of these materials, driven by the interplay between cobalt and arsenic. This guide details the primary synthesis methodologies, presents key crystallographic and magnetic data for select compounds, and visualizes the experimental workflows for their preparation.

Synthesis Methodologies

The creation of this compound compounds can be achieved through several principal methods, each offering distinct advantages in controlling the phase, purity, and morphology of the final product. The most common techniques include solid-state reactions, hydrothermal synthesis, and precipitation-based approaches.

Solid-State Reactions

Solid-state synthesis involves the direct reaction of powdered precursors at elevated temperatures. This method is effective for producing thermodynamically stable phases and has been successfully employed to synthesize various sodium cobalt arsenates.

Experimental Protocol: Synthesis of Na₃Co₂(AsO₄)(As₂O₇) [1]

-

Precursor Preparation: Intimately mix stoichiometric amounts of cobalt(II) chloride (CoCl₂), sodium carbonate (Na₂CO₃), and arsenic pentoxide (As₂O₅).

-

Heating: Place the mixture in an alumina (B75360) crucible.

-

Calcination: Heat the mixture in air at 850°C. The duration of heating should be sufficient to ensure a complete reaction, which can be monitored by powder X-ray diffraction.

-

Cooling: Allow the furnace to cool down to room temperature to recover the product.

A similar solid-state approach has been used to synthesize other compounds like NaCo₂As₃O₁₀ and Na₄Co₇(AsO₄)₆.[1][2] Another example involves heating a 1:1 mixture of cobalt monoxide (CoO) and arsenic pentoxide (As₂O₅) at 500°C for three days to yield a bright purple cobalt compound.[1]

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method that utilizes water or other solvents under high temperature and pressure to facilitate the crystallization of materials. This technique is particularly useful for producing nanostructured materials and complex layered structures.

Experimental Protocol: Synthesis of Platelet-like Co₃(AsO₄)₂ Crystals [1]

-

Precursor Solution: Dissolve cobalt acetate (B1210297) (Co(CH₃COO)₂) and sodium arsenate (Na₃AsO₄) in a 1:2 molar ratio in deionized water.

-

Autoclave Preparation: Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Heating: Seal the autoclave and heat it to 180°C for 24 hours.

-

Cooling and Product Recovery: After cooling to room temperature, the resulting precipitate is filtered, washed with deionized water and ethanol (B145695), and dried.

This method has also been adapted to produce Co₃(AsO₄)₂ nanorods by using cobalt sulfate (B86663) (CoSO₄) and arsenic acid (H₃AsO₄) in ethanol at 150°C for 48 hours.[1] Furthermore, more complex layered cobalt(II) arsenates, such as KCo₂(AsO₄)(HAsO₄), have been synthesized hydrothermally at 230°C.[1][3]

Precipitation-Based Synthesis

Precipitation methods involve the formation of a solid product from a solution by reacting suitable precursors under controlled conditions, such as pH and temperature. This approach is often used for the industrial production of certain cobalt arsenates like erythrite.

Experimental Protocol: Synthesis of Erythrite (Co₃(AsO₄)₂·8H₂O) [1]

-

Precursor Solutions: Prepare aqueous solutions of cobalt(II) chloride (CoCl₂) and arsenic acid (H₃AsO₄).

-

Reaction: Mix the solutions and adjust the pH to 4–5.

-

Heating: Maintain the temperature of the reaction mixture between 60–80°C to promote the crystallization of the precipitate.

-

Product Recovery: The precipitated erythrite is then filtered, washed, and dried.

An alternative precipitation route uses cobalt(II) nitrate (B79036) (Co(NO₃)₂) and sodium arsenate (Na₂HAsO₄) at a pH of 5.0 and a temperature of 60°C.[1]

Data Presentation: Crystallographic Properties

The structural characterization of novel this compound compounds is crucial for understanding their properties. X-ray diffraction is the primary technique used to determine the crystal structure and unit cell parameters.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| This compound | Co₃(AsO₄)₂ | Monoclinic | P2₁/c | a = 5.830(4) Å, b = 9.675(2) Å, c = 10.34(2) Å, β = 93.42(5)° | [4][5] |

| This compound | Co₈As₃O₁₆ | Rhombohedral | R3m | a = 6.046(1) Å, c = 28.062(8) Å (hexagonal setting) | [6] |

| Sodium this compound | Na₄Co₇(AsO₄)₆ | Monoclinic | C2/m | a = 10.7098(9) Å, b = 14.7837(9) Å, c = 6.6845(7) Å, β = 105.545(9)° | [2] |

| Potassium this compound | KCo₂(AsO₄)(HAsO₄) | Monoclinic | P2/c | a = 8.787(3) Å, b = 5.016(2) Å, c = 15.606(6) Å, β = 97.53(3)° | [3] |

Magnetic Properties

Cobalt is a ferromagnetic material, and its compounds often exhibit interesting magnetic behaviors due to the presence of unpaired electrons in the 3d orbitals of the cobalt ions.[7] The magnetic properties of cobalt arsenates are influenced by their crystal structure, specifically the coordination environment of the cobalt ions and the Co-O bond distances. While detailed magnetic data for many novel cobalt arsenates are still under investigation, cobalt-containing materials are generally known for their potential in applications requiring permanent magnets and high-temperature magnetic stability.[8]

Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the key synthesis methodologies described above.

References

- 1. This compound | 24719-19-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. boyiprototyping.com [boyiprototyping.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide on the Electronic Band Structure and Optical Properties of Cobalt Arsenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt arsenates, a class of inorganic compounds, have garnered interest for their potential applications in various scientific and technological fields. Their intrinsic electronic and optical properties are fundamental to understanding their behavior and unlocking their full potential. This technical guide provides a comprehensive overview of the electronic band structure and optical characteristics of cobalt arsenate, with a focus on cobalt(II) arsenate (Co₃(AsO₄)₂). The information presented herein is a synthesis of available crystallographic data, experimental findings, and theoretical calculations, aimed at providing a foundational resource for researchers and professionals.

Crystal Structure of this compound

The anhydrous form of cobalt(II) arsenate, Co₃(AsO₄)₂, crystallizes in a monoclinic system. It is isostructural with the mineral xanthiosite. The crystal structure is characterized by the space group P2₁/c. The fundamental building blocks of this structure are CoO₆ octahedra and AsO₄ tetrahedra. In this arrangement, the cobalt atoms are octahedrally coordinated by oxygen atoms, while the arsenic atoms are tetrahedrally coordinated by oxygen atoms.[1][2]

The hydrated form, known as erythrite (Co₃(AsO₄)₂·8H₂O), also crystallizes in the monoclinic system with the space group C2/m.[3] The structure of erythrite consists of layers of CoO₆ octahedra and AsO₄ tetrahedra, with water molecules located between these layers.

Table 1: Crystallographic Data for this compound

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Cobalt(II) Arsenate | Co₃(AsO₄)₂ | Monoclinic | P2₁/c | 5.830 | 9.675 | 10.34 | 93.42 |

| Erythrite | Co₃(AsO₄)₂·8H₂O | Monoclinic | C2/m | 10.248 | 13.425 | 4.756 | 105.11 |

Electronic Band Structure

The electronic band structure of a material dictates its electrical and optical properties. For this compound, theoretical studies employing Density Functional Theory (DFT) are the primary source of information regarding its band structure, as detailed experimental data is scarce.

While specific DFT studies on Co₃(AsO₄)₂ are not widely available in the reviewed literature, calculations on similar cobalt-based oxides and related compounds provide insights into what can be expected. For instance, in many cobalt oxides, the valence band is primarily composed of O 2p orbitals hybridized with Co 3d orbitals, while the conduction band is dominated by Co 3d orbitals.

The inclusion of on-site Coulomb interaction (GGA+U) in DFT calculations is often necessary to accurately predict the band gap of transition metal compounds.[4][5] For Co₃O₄, GGA+U calculations have yielded band gap values in the range of 1.26 eV.[5] It is anticipated that the electronic structure of this compound would also be significantly influenced by the strong electron correlation of the Co 3d electrons.

A detailed analysis of the density of states (DOS) and partial density of states (pDOS) from future DFT calculations on Co₃(AsO₄)₂ would be invaluable in elucidating the specific contributions of Co, As, and O orbitals to the valence and conduction bands.

Optical Properties

The optical properties of this compound are closely linked to its electronic structure. The interaction of photons with the material's electrons governs phenomena such as absorption, reflection, and transmission.

Absorption Characteristics

Experimental measurements using UV-Vis-NIR spectroscopy can reveal the absorption characteristics of this compound.[6] The resulting spectra typically show absorption bands corresponding to electronic transitions. In cobalt compounds, these transitions often involve the d-d transitions of the cobalt ions, which are influenced by the coordination environment. For instance, the characteristic pink to reddish color of erythrite is attributed to the electronic transitions of Co²⁺ ions in an octahedral coordination environment.[7]

Refractive Index and Extinction Coefficient

The refractive index (n) and extinction coefficient (k) are fundamental optical constants that describe how light propagates through a material and how much of it is absorbed. These parameters are wavelength-dependent. While experimental data for the refractive index and extinction coefficient of this compound are not available in the reviewed literature, these properties can be theoretically predicted from first-principles calculations.[8] Such calculations would provide valuable data for the design of optical components and for understanding the light-matter interactions in this material. For elemental cobalt, the refractive index and extinction coefficient have been determined and are available in databases.[4][5]

Experimental Protocols

The synthesis of high-quality this compound is crucial for the accurate determination of its intrinsic properties. Two common methods for the synthesis of inorganic solids are solid-state reactions and hydrothermal synthesis.

Solid-State Reaction

The solid-state reaction method involves the high-temperature reaction of solid precursors. A general procedure for the synthesis of this compound via this method is outlined below.

Protocol: Solid-State Synthesis of Co₃(AsO₄)₂

-

Precursor Selection: Start with stoichiometric amounts of high-purity cobalt(II) oxide (CoO) or cobalt(II) carbonate (CoCO₃) and arsenic pentoxide (As₂O₅).

-

Mixing: Thoroughly grind the precursors in an agate mortar and pestle to ensure intimate mixing. The use of a solvent like acetone (B3395972) during grinding can improve homogeneity.

-

Calcination: Place the mixed powder in an alumina (B75360) crucible and heat it in a furnace. The calcination is typically performed in air. A multi-step heating profile is often employed to ensure a complete reaction and to avoid the formation of unwanted phases. For example, an initial heating step at a lower temperature (e.g., 600 °C) can be followed by a final, higher temperature treatment (e.g., 900-1000 °C) for several hours.

-

Characterization: After cooling to room temperature, the resulting powder should be characterized by X-ray diffraction (XRD) to confirm the formation of the desired Co₃(AsO₄)₂ phase.

Caption: Workflow for the solid-state synthesis of Co₃(AsO₄)₂.

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution at elevated temperature and pressure. This method can often yield well-crystallized products at lower temperatures than solid-state reactions.

Protocol: Hydrothermal Synthesis of Co₃(AsO₄)₂

-

Precursor Solution Preparation: Prepare an aqueous solution of a soluble cobalt salt (e.g., cobalt(II) nitrate, Co(NO₃)₂·6H₂O) and a soluble arsenate source (e.g., sodium arsenate, Na₂HAsO₄·7H₂O).

-

pH Adjustment: Adjust the pH of the solution. The final pH will influence the phase and morphology of the product.

-

Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven to a specific temperature (e.g., 150-250 °C) for a set duration (e.g., 24-72 hours).

-

Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally. The solid product is then collected by filtration, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products, and finally dried in an oven at a low temperature (e.g., 60-80 °C).

-

Characterization: Characterize the final product using techniques such as XRD, Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) to determine its phase purity, morphology, and crystal size.

Caption: Workflow for the hydrothermal synthesis of Co₃(AsO₄)₂.

Logical Relationships

The electronic band structure of this compound is intrinsically linked to its optical properties. The energy and nature of the band gap, as well as the density of states near the band edges, directly influence the absorption and emission of light.

Caption: Relationship between crystal structure, electronic structure, and material properties.

Conclusion and Future Outlook

This technical guide has summarized the current understanding of the electronic and optical properties of this compound, primarily focusing on Co₃(AsO₄)₂. While crystallographic data is well-established, there is a notable lack of comprehensive experimental and theoretical data on its electronic band structure and optical constants. Future research should prioritize first-principles calculations to predict the band structure, density of states, and optical spectra of this compound. Furthermore, experimental efforts should be directed towards the synthesis of high-quality single crystals or thin films to enable precise measurements of their optical properties using techniques such as UV-Vis-NIR spectroscopy and spectroscopic ellipsometry. A deeper understanding of these fundamental properties is essential for the rational design and development of new materials and technologies based on cobalt arsenates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EJM - Thermodynamics of vivianite-group arsenates M3(AsO4)2ââ ââ8H2O (M is Ni, Co, Mg, Zn, Cu) and chemical variability in the natural arsenates of this group [ejm.copernicus.org]

- 8. First-principles study on the elastic, electronic and optical properties of all-inorganic halide perovskite solid solutions of CsPb(Br1−xClx)3 within the virtual crystal approximation - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unveiling the Magnetic Tapestry of Cobalt Arsenates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate magnetic properties of various cobalt arsenate phases. As materials with diverse crystal structures, cobalt arsenates exhibit a rich spectrum of magnetic behaviors, from simple antiferromagnetism to complex helical and field-induced ferrimagnetic orderings. Understanding these properties is crucial for their potential applications in areas such as spintronics and catalysis. This document provides a comprehensive overview of their magnetic characteristics, detailed experimental methodologies for their analysis, and a summary of key quantitative data.

Magnetic Properties of this compound Phases

The magnetic behavior of cobalt arsenates is intrinsically linked to their crystal structure, specifically the arrangement of Co²⁺ ions and the superexchange pathways mediated by the arsenate (AsO₄³⁻) groups. The diverse stoichiometries and crystal symmetries of these compounds give rise to a fascinating array of magnetic ground states.

The Orthoarsenate Co₃(AsO₄)₂

Cobalt orthoarsenate, Co₃(AsO₄)₂, represents a fundamental phase whose magnetic properties are of significant interest. While detailed magnetic structure studies are less common compared to more complex arsenates, it is expected to exhibit antiferromagnetic ordering at low temperatures due to the presence of interacting Co²⁺ ions. The magnetic susceptibility of a related manganese analogue, α-Mn₃(AsO₄)₂, shows long-range antiferromagnetic ordering below 8.2 K, suggesting a similar behavior for the cobalt counterpart.[1]

The Layered Honeycomb Arsenate: BaCo₂(AsO₄)₂

BaCo₂(AsO₄)₂ has garnered considerable attention due to its layered honeycomb lattice of Co²⁺ ions, which provides a platform for studying frustrated magnetism. This compound undergoes a magnetic ordering transition at a critical temperature (Tc) of approximately 5.4 K.[2] Below this temperature, it adopts a complex helical magnetic structure.[2] The application of an in-plane magnetic field can induce a transition to a two-dimensional "ferrimagnetic" state.[2] The magnetic structure is characterized by a nearly commensurate ordering wavevector of (0.27, 0, -1.31), described as a double-zigzag spin-chain pattern.[3][4]

Hydrated Cobalt Arsenates: A Case Study

A recently synthesized hydrated this compound, Co₃(AsO₄)₀.₅₊ₓ(HAsO₄)₂₋ₓ(H₂AsO₄)₀.₅₊ₓ[(H,□)₀.₅(H₂O,H₃O)₀.₅]²ˣ⁺, exhibits quasi-one-dimensional magnetic behavior.[5] Magnetic susceptibility measurements indicate antiferromagnetic coupling between the Co²⁺ ions, with an intrachain interaction parameter (J) of approximately -8 cm⁻¹ and an interchain parameter (J') of about -2 cm⁻¹.[5] This compound displays a Néel temperature (TN) of 3.4 K, below which long-range antiferromagnetic order is established.[5]

Quantitative Magnetic Data

The following tables summarize the key quantitative magnetic data for selected this compound phases.

| Phase | Magnetic Ordering Temperature (K) | Magnetic Structure | Key Magnetic Parameters |

| BaCo₂(AsO₄)₂ | Tc ≈ 5.4 | Helical, field-induced 2D "ferrimagnetic"[2] | Ordering wavevector k ≈ (0.27, 0, -1.31)[3][4] |

| Co₃(AsO₄)₀.₅₊ₓ(HAsO₄)₂₋ₓ(H₂AsO₄)₀.₅₊ₓ[(H,□)₀.₅(H₂O,H₃O)₀.₅]²ˣ⁺ | TN = 3.4 | Antiferromagnetic[5] | Intrachain exchange J ≈ -8 cm⁻¹, Interchain exchange J' ≈ -2 cm⁻¹[5] |

| Phase | Effective Magnetic Moment (μB) per Co²⁺ |

| Co₃(AsO₄)₀.₅₊ₓ(HAsO₄)₂₋ₓ(H₂AsO₄)₀.₅₊ₓ[(H,□)₀.₅(H₂O,H₃O)₀.₅]²ˣ⁺ | 4.3 |

Experimental Protocols

Synthesis of this compound Phases

A common method for the synthesis of crystalline this compound phases is through hydrothermal techniques.

Exemplary Protocol for a Layered Cobalt(II) Arsenate (e.g., KCo₂(AsO₄)(HAsO₄)) :[6]

-

Reactant Preparation: A mixture of a cobalt salt (e.g., cobalt nitrate), an arsenic source (e.g., arsenic acid), and a mineralizer (e.g., a potassium salt) is prepared in aqueous solution. The molar ratios of the reactants are crucial for obtaining the desired phase.

-

Hydrothermal Reaction: The reaction mixture is sealed in a Teflon-lined stainless steel autoclave.

-

Heating Profile: The autoclave is heated to a specific temperature, typically in the range of 200-250 °C, and held at that temperature for a period of several days to allow for crystal growth.

-

Cooling and Product Recovery: The autoclave is then slowly cooled to room temperature. The resulting crystalline product is recovered by filtration, washed with deionized water and ethanol, and dried in air.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements as a function of temperature and applied magnetic field are essential for characterizing the magnetic properties of materials. These are typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer or a Vibrating Sample Magnetometer (VSM).

Typical SQUID Magnetometry Protocol:

-

Sample Preparation: A powdered sample of the this compound phase is packed into a gelatin capsule or other suitable sample holder. The mass of the sample is accurately measured.

-

Mounting: The sample holder is mounted onto the magnetometer's sample rod.

-

Zero-Field-Cooled (ZFC) Measurement: The sample is cooled from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an applied magnetic field.

-

Applying Field: A small DC magnetic field (e.g., 100 Oe) is applied.

-

Data Acquisition (ZFC): The magnetic moment is measured as the sample is warmed up through the desired temperature range.

-

Field-Cooled (FC) Measurement: The sample is then cooled back down to the lowest temperature in the presence of the same applied magnetic field.

-

Data Acquisition (FC): The magnetic moment is measured as the sample is warmed up again. The difference between the ZFC and FC curves can provide information about magnetic ordering and spin-glass-like behavior.

-

Isothermal Magnetization: Magnetization versus applied magnetic field (M-H) measurements are performed at various constant temperatures to investigate the presence of ferromagnetic or ferrimagnetic ordering and to determine parameters like magnetic saturation and coercivity.

Magnetic Structure Determination by Neutron Powder Diffraction

Neutron powder diffraction is a powerful technique for determining the arrangement of magnetic moments in a crystalline solid. The refinement of the magnetic structure is typically performed using software packages like GSAS or FullProf.[7][8][9]

General Protocol for Magnetic Structure Refinement: [8]

-

Data Collection: Neutron powder diffraction patterns are collected at temperatures above and below the magnetic ordering temperature. The high-temperature data is used to refine the crystal structure.

-

Propagation Vector Determination: The diffraction pattern collected below the ordering temperature will contain additional magnetic Bragg peaks. The positions of these peaks are used to determine the magnetic propagation vector(s).

-

Symmetry Analysis: Group theory is used to determine the possible magnetic structures compatible with the crystal symmetry and the determined propagation vector. This involves identifying the irreducible representations of the space group.

-

Model Refinement: A model for the magnetic structure, including the orientation and magnitude of the magnetic moments on the cobalt ions, is constructed based on the symmetry analysis. This model is then refined against the experimental neutron diffraction data using the Rietveld method.

-

Structure Validation: The goodness-of-fit parameters from the Rietveld refinement are used to assess the quality of the magnetic structure model.

Visualization of Magnetic Interactions

The following diagram illustrates the concept of magnetic exchange interactions within a simplified this compound lattice, which dictates the overall magnetic ordering.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Magnetic structure refinement with neutron powder diffraction data using GSAS: A tutorial | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. neutrons2.ornl.gov [neutrons2.ornl.gov]

- 9. researchgate.net [researchgate.net]

Thermodynamic Stability of Cobalt(II) Arsenate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cobalt arsenates are a class of inorganic compounds with relevance in various fields, including geochemistry, materials science, and potentially as precursors in chemical synthesis. Their thermodynamic stability is a critical parameter that governs their formation, persistence in the environment, and potential transformations. This technical guide provides a comprehensive overview of the thermodynamic stability of different forms of cobalt(II) arsenate, focusing on the anhydrous and hydrated phases. While the existence of multiple true polymorphs of anhydrous cobalt(II) arsenate (Co₃(AsO₄)₂) is not extensively documented in current literature, a comparative analysis of the anhydrous form and its most common hydrated counterpart, erythrite (Co₃(AsO₄)₂·8H₂O), offers valuable insights into their relative stabilities and conditions of formation.

Crystalline Forms of Cobalt(II) Arsenate

The primary forms of cobalt(II) arsenate discussed in the scientific literature are the anhydrous Co₃(AsO₄)₂ and the octahydrate, erythrite.

-

Anhydrous Cobalt(II) Arsenate (Co₃(AsO₄)₂): This compound, an analogue of the mineral xanthiosite, crystallizes in the monoclinic space group P2₁/c.[1] Its structure consists of cobalt ions octahedrally coordinated to oxygen atoms.[1]

-

Erythrite (Co₃(AsO₄)₂·8H₂O): A naturally occurring secondary mineral, erythrite also crystallizes in the monoclinic system (space group C2/m).[2] Its structure is characterized by the presence of water molecules, which play a significant role in its overall stability.[2]

Thermodynamic Data

The thermodynamic stability of a compound is determined by its Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°). Lower Gibbs free energy indicates greater stability under standard conditions.

Table 1: Thermodynamic Properties of Cobalt(II) Arsenate Forms

| Compound | Formula | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) | Solubility Product (log Ksp) | Reference |

| Erythrite | Co₃(AsO₄)₂·8H₂O | -4595.5 ± 3.4 | 694.1 ± 1.0 | -3818.1 ± 3.5 | -32.1 | [3][4] |

The available data for erythrite provides a benchmark for its stability. The negative Gibbs free energy of formation indicates that erythrite is a thermodynamically stable compound under standard conditions.

Experimental Protocols

The determination of thermodynamic data for cobalt arsenates involves a combination of synthesis and analytical techniques.

Synthesis of Cobalt(II) Arsenates

4.1.1. Synthesis of Anhydrous Co₃(AsO₄)₂

Anhydrous cobalt(II) arsenate can be prepared by high-temperature solid-state reactions. A typical procedure involves:

-

Precursor Mixing: Stoichiometric amounts of cobalt oxide (CoO) or cobalt carbonate (CoCO₃) and arsenic pentoxide (As₂O₅) are intimately mixed.

-

Calcination: The mixture is heated in a furnace at elevated temperatures (e.g., 800 °C) for an extended period to ensure complete reaction.[2]

-

Characterization: The resulting product is characterized by powder X-ray diffraction (XRD) to confirm the crystal structure.

4.1.2. Synthesis of Erythrite (Co₃(AsO₄)₂·8H₂O)

Erythrite is typically synthesized by precipitation from aqueous solutions:

-

Solution Preparation: Separate aqueous solutions of a soluble cobalt(II) salt (e.g., Co(NO₃)₂) and a soluble arsenate salt (e.g., Na₂HAsO₄) are prepared.

-

Precipitation: The cobalt salt solution is slowly added to the arsenate solution under controlled pH (typically around 6-7) and temperature.[5]

-

Aging: The resulting precipitate is aged in the mother liquor to improve crystallinity.

-

Washing and Drying: The precipitate is filtered, washed with deionized water, and dried under controlled conditions to obtain pure erythrite.

Determination of Thermodynamic Properties

4.2.1. Calorimetry

-

Acid-Solution Calorimetry: This technique is used to determine the enthalpy of formation (ΔH°f). A known mass of the cobalt arsenate sample is dissolved in a strong acid (e.g., HCl) within a calorimeter, and the heat of dissolution is measured. By constructing a thermochemical cycle with known enthalpies of formation for the other reactants and products, the ΔH°f of the this compound can be calculated.[3]

-

Relaxation Calorimetry: This method is employed to measure the heat capacity (Cp) of the sample over a range of temperatures, typically from near absolute zero to room temperature. The standard entropy (S°) is then calculated by integrating the heat capacity data.[3]

4.2.2. Solubility Experiments

The solubility product (Ksp) is determined by equilibrating the this compound solid with an aqueous solution until saturation is reached. The concentrations of cobalt and arsenate ions in the solution are then measured, and the Ksp is calculated from these values. These experiments are crucial for understanding the stability of these minerals in aqueous environments.[4]

Stability Relationships and Phase Transitions

The relative stability of anhydrous Co₃(AsO₄)₂ and erythrite is primarily governed by temperature and the presence of water.

-

Effect of Hydration: Erythrite, the hydrated form, is generally the more stable phase in the presence of water at ambient temperatures. The process of dehydration of erythrite to form anhydrous Co₃(AsO₄)₂ is an endothermic process, requiring energy input.

-

Thermal Decomposition: Upon heating, erythrite loses its water of hydration to form the anhydrous phase. Further heating of anhydrous cobalt arsenates at high temperatures can lead to decomposition. For instance, in a vacuum, the 3:1 compound (3CoO·As₂O₅) has been observed to decompose to a 6:1 compound at 850 °C, and subsequently to cobalt oxides at higher temperatures.[2] In air, these decomposition temperatures are shifted to higher values.[2]

The relationship between the anhydrous and hydrated forms can be visualized as a logical workflow for their formation and interconversion.

Caption: Synthesis and interconversion pathways for anhydrous and hydrated cobalt(II) arsenate.

The experimental workflow for determining the thermodynamic stability of a synthesized this compound sample is a sequential process involving multiple analytical techniques.

Caption: Experimental workflow for determining thermodynamic stability parameters of cobalt arsenates.

Conclusion

The thermodynamic stability of cobalt(II) arsenate is critically dependent on its state of hydration. Erythrite (Co₃(AsO₄)₂·8H₂O) is the well-characterized and stable hydrated form under ambient, aqueous conditions, and its thermodynamic properties have been determined through calorimetric and solubility studies. The anhydrous form, Co₃(AsO₄)₂, is obtained through high-temperature synthesis or dehydration of erythrite. While comprehensive thermodynamic data for anhydrous Co₃(AsO₄)₂ is scarce, its stability relative to the hydrated form is qualitatively understood in the context of temperature and water activity. Further research is warranted to explore the potential for polymorphism in anhydrous cobalt(II) arsenate and to fully quantify the thermodynamic landscape of the Co-As-O system. This knowledge is essential for predicting the environmental fate of cobalt and arsenic and for the development of new materials.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. EJM - Thermodynamics of vivianite-group arsenates M3(AsO4)2ââ ââ8H2O (M is Ni, Co, Mg, Zn, Cu) and chemical variability in the natural arsenates of this group [ejm.copernicus.org]

- 4. researchgate.net [researchgate.net]

- 5. ejm.copernicus.org [ejm.copernicus.org]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structures of Cobalt Orthoarsenate and Cobalt Chloroarsenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structures of two inorganic compounds, cobalt orthoarsenate (Co₃(AsO₄)₂) and cobalt chloroarsenate (Co₂(AsO₄)Cl). Understanding the precise three-dimensional arrangement of atoms within these materials is fundamental to comprehending their physicochemical properties and potential applications. This document summarizes key crystallographic data, outlines the experimental techniques used for their characterization, and presents visual representations of their structural relationships.

Crystal Structure of Cobalt Orthoarsenate (Co₃(AsO₄)₂)

Cobalt orthoarsenate, an analogue of the mineral xanthiosite, possesses a well-defined monoclinic crystal structure. Its atomic arrangement has been determined through single-crystal X-ray diffraction studies.

Crystallographic Data

The crystallographic data for cobalt orthoarsenate are summarized in the table below. This information provides the fundamental parameters defining the unit cell and the overall symmetry of the crystal lattice.

| Parameter | Value |

| Chemical Formula | Co₃(AsO₄)₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.830(4) |

| b (Å) | 9.675(2) |

| c (Å) | 10.34(2) |

| β (°) | 93.42(5) |

| Volume (ų) | 581.9 |

| Z | 4 |

Data sourced from Krishnamachari, N., & Calvo, C. (1970). Crystallographic studies of cobalt arsenates, I. Crystal structure of Co3(AsO4)2. Canadian Journal of Chemistry, 48(6), 881-889.

Structural Details

The crystal structure of cobalt orthoarsenate is characterized by a network of cobalt-oxygen octahedra and arsenic-oxygen tetrahedra.[1][2] There are three crystallographically independent cobalt atoms, each octahedrally coordinated to six oxygen atoms. The arsenate groups (AsO₄³⁻) exist as slightly distorted tetrahedra.

Crystal Structure of Cobalt Chloroarsenate (Co₂(AsO₄)Cl)

Information on the crystal structure of cobalt chloroarsenate is less detailed in the readily available scientific literature. However, foundational crystallographic data has been reported.

Crystallographic Data

The table below presents the known crystallographic parameters for cobalt chloroarsenate. Further detailed structural analysis, including atomic coordinates and bond lengths, requires access to the original research publication.

| Parameter | Value |

| Chemical Formula | Co₂(AsO₄)Cl |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 6.880(1) |

| b (Å) | 6.593(2) |

| c (Å) | 4.932(1) |

| β (°) | 91.12(1) |

| Volume (ų) | 223.6 |

| Z | 2 |

Data sourced from a secondary database referencing a publication by F. Pertlik.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structures of cobalt orthoarsenate and cobalt chloroarsenate relies on the technique of single-crystal X-ray diffraction. The following is a generalized protocol representative of the methodology employed for such inorganic compounds.

Crystal Growth

Single crystals of suitable size and quality are essential for X-ray diffraction analysis. For cobalt orthoarsenate, crystals can be grown from a melt of cobalt arsenate precursors. A similar high-temperature synthesis or hydrothermal methods would be employed for cobalt chloroarsenate.

Data Collection

A single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector. For the initial study of cobalt orthoarsenate, data was collected using integrated precession photographs and a scintillation counter.[1][2] Modern studies would typically employ a CCD or CMOS area detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods, such as Patterson or direct methods. Finally, the structural model is refined against the experimental data to obtain the final, precise atomic coordinates and other crystallographic parameters.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

Caption: A flowchart illustrating the major steps involved in the experimental determination of a crystal structure using single-crystal X-ray diffraction.

Caption: A diagram illustrating the fundamental building blocks and their connectivity within the crystal structures of cobalt orthoarsenate and cobalt chloroarsenate.

References

A Technical Guide to the Natural Occurrence and Mineralogy of Erythrite (Hydrated Cobalt Arsenate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrite, a hydrated cobalt arsenate with the chemical formula Co₃(AsO₄)₂·8H₂O, is a secondary mineral renowned for its striking crimson to peach-red coloration.[1][2][3] Historically known as "cobalt bloom," its presence has served as a valuable indicator for prospectors in locating cobalt and native silver deposits.[3][4][5] While not a primary ore of cobalt itself, its distinctive appearance and association with cobalt-bearing minerals make it a subject of significant interest in mineralogy and economic geology.[2][3] This technical guide provides an in-depth overview of the natural occurrence, mineralogical characteristics, and analytical methodologies pertinent to the study of erythrite.

Natural Occurrence and Geological Environment

Erythrite is exclusively a secondary mineral, meaning it does not crystallize directly from magma but rather forms through the alteration of pre-existing primary cobalt-bearing minerals.[3][6][7] Its formation is restricted to the oxidized zones of Co-Ni-As bearing mineral deposits, where primary arsenide and sulfide (B99878) minerals are exposed to weathering processes.[1][3][8] The presence of water is crucial for its formation, as indicated by the eight water molecules in its chemical formula.

The geological setting for erythrite is typically in the supergene environment, which is the near-surface zone where rocks are subjected to oxidation and weathering.[7] This process often occurs in post-mining environments, where erythrite can be observed as encrustations on mine walls and rock fragments in mine dumps.[7]

Associated Minerals:

Erythrite is commonly found in association with a suite of primary and other secondary minerals. The identification of these associated minerals is crucial for understanding the geochemical environment of erythrite formation. Common associated minerals include:

-

Primary Cobalt Minerals:

-

Other Associated Minerals:

Erythrite forms a complete solid solution series with annabergite, where nickel substitutes for cobalt in the crystal structure.[2][3] This substitution results in a color change from the characteristic crimson of erythrite to the pale green of annabergite.[2]

Notable Localities:

Significant occurrences of erythrite have been documented worldwide. Some of the most notable localities include:

Mineralogy

Crystallography and Crystal Habit

Erythrite crystallizes in the monoclinic crystal system, belonging to the prismatic (2/m) crystal class and the space group C2/m.[1][3] Well-formed crystals are rare but can occur as prismatic crystals, often flattened on {010} and striated parallel to the c-axis.[1][8] More commonly, erythrite is found in radial or stellate aggregates, as fibrous or drusy coatings, or as powdery to earthy masses.[1][10]

Physical Properties

The physical properties of erythrite are summarized in the table below. Its low hardness and perfect cleavage are key diagnostic features.

| Property | Value | References |

| Formula | Co₃(AsO₄)₂·8H₂O | [1][3][6] |

| Crystal System | Monoclinic | [1][3][9] |

| Crystal Class | Prismatic (2/m) | [3] |

| Space Group | C2/m | [1][3] |

| Cleavage | Perfect on {010}, poor on {100} and {102} | [1][3][11] |

| Fracture | Sectile | [11] |

| Hardness (Mohs) | 1.5 - 2.5 | [1][3][6] |

| Specific Gravity | 3.06 - 3.18 | [11] |

| Luster | Subadamantine, pearly on cleavages, vitreous to dull | [1][8][9] |

| Streak | Pale red to pink | [1][3][9] |

| Color | Crimson, peach-red, pale rose, pink, violet red | [1][6][11] |

| Diaphaneity | Transparent to translucent | [1][3][11] |

Optical Properties

The optical properties of erythrite are essential for its identification in thin section using polarized light microscopy.

| Property | Value | References |

| Optical Class | Biaxial (+) | [1][3][11] |

| Refractive Indices | nα = 1.626 - 1.629nβ = 1.662 - 1.663nγ = 1.699 - 1.701 | [3] |

| Birefringence | δ = 0.073 | [3] |

| 2V Angle | Very large to 90° | [1] |

| Pleochroism | Visible: X = pale pinkish to pale rose; Y = pale violet to pale violet-rose; Z = deep red | [1][3] |

Experimental Protocols

The characterization of erythrite and associated minerals relies on a combination of analytical techniques. The following sections outline the general methodologies for key experiments.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality analytical data.

-

For Powder X-ray Diffraction (PXRD):

-

A small, representative sample of the mineral is carefully extracted.

-

The sample is ground to a fine, homogeneous powder (<10 µm) using an agate mortar and pestle or a micronizing mill to ensure random orientation of the crystallites.[12][13]

-

The powder is then mounted onto a sample holder, typically a flat plate or a low-background sample holder.

-

-

For Optical Microscopy:

-

A thin section of the rock containing erythrite is prepared. This involves cutting a slice of the rock, mounting it on a glass slide with epoxy, and then grinding and polishing it to a standard thickness of 30 µm.[4][9][14]

-

The thin section allows light to be transmitted through the mineral for analysis with a petrographic microscope.[4]

-

-

For Electron Probe Microanalysis (EPMA):

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for mineral identification and crystal structure analysis.

-

Data Collection: The prepared powder sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[16]

-

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is a unique fingerprint for a crystalline substance. The positions and relative intensities of the diffraction peaks are compared to a database of known mineral patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the mineral(s) present in the sample.[16]

-

Rietveld Refinement: For detailed structural analysis, the entire diffraction pattern can be modeled using the Rietveld refinement method. This technique refines a theoretical crystal structure model to match the experimental data, providing precise lattice parameters and atomic positions.[17]

Optical Microscopy

Optical microscopy using a petrographic microscope is used to observe the optical properties of erythrite in thin section.

-

Plane-Polarized Light (PPL) Examination: The thin section is viewed with only the lower polarizer inserted. In PPL, properties such as color, pleochroism (change in color with rotation of the stage), and relief (the degree to which a mineral stands out from its surroundings) are observed.[18]

-

Crossed-Polarized Light (XPL) Examination: The analyzer (upper polarizer) is inserted, perpendicular to the lower polarizer. Under XPL, anisotropic minerals like erythrite will exhibit interference colors. The maximum interference color is related to the mineral's birefringence. Other properties observed under XPL include extinction angle and twinning.[18]

Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique used to determine the quantitative elemental composition of a mineral at the micro-scale.

-

Analysis: A focused beam of high-energy electrons is directed at a specific point on the polished sample surface. The electron beam excites the atoms in the sample, causing them to emit X-rays with energies characteristic of the elements present.[19][20]

-

Wavelength Dispersive Spectroscopy (WDS): The emitted X-rays are analyzed by wavelength-dispersive spectrometers, which provide high-resolution elemental data.[20]

-

Quantitative Analysis: The intensity of the characteristic X-rays for each element is compared to the intensity from a standard of known composition to determine the concentration of that element in the sample. This allows for the precise determination of the chemical formula of the erythrite sample, including any elemental substitutions (e.g., Ni for Co).

Wet Chemical Analysis

Wet chemical methods can be employed for bulk chemical analysis of erythrite samples.

-

Digestion: A powdered sample of erythrite is dissolved in a suitable acid, such as a mixture of nitric acid and hydrochloric acid.[21][22]

-

Analysis: The resulting solution is then analyzed for cobalt, arsenic, and other elements of interest using techniques such as:

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace and major element analysis.[]

-

Atomic Absorption Spectroscopy (AAS) .

-

Visualizations

Caption: Formation pathway of erythrite from primary cobalt minerals.

Caption: Common minerals associated with erythrite.

References

- 1. Sample Preparation for Electron Probe Microanalysis—Pushing the Limits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geology.wisc.edu [geology.wisc.edu]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. Sample Preparation - GEO & Mining - Applications [verder-scientific.com]

- 5. xrdukm.wixsite.com [xrdukm.wixsite.com]

- 6. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

- 7. mun.ca [mun.ca]

- 8. struers.com [struers.com]

- 9. A Brief Introduction on Thin Section Preparation [nationalpetrographic.com]

- 10. Chapter 12. Examination With The Petrographic Microscope - Petrographic Methods of Examining Hardened Concrete: A Petrographic Manual, July 2006 - FHWA-HRT-04-150 [fhwa.dot.gov]

- 11. kemet.co.uk [kemet.co.uk]

- 12. azom.com [azom.com]

- 13. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 14. azom.com [azom.com]

- 15. Sample Prep - EPMA Laboratory - Western University [uwo.ca]

- 16. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 17. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 18. 5 Optical Mineralogy – Mineralogy [opengeology.org]

- 19. Electron probe microanalysis - Wikipedia [en.wikipedia.org]

- 20. Electron Probe Microanalysis - EPMA - Electron Microbeam Analysis | Lucideon [lucideon.com]

- 21. Wet Metal Assay Techniques - 911Metallurgist [911metallurgist.com]

- 22. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Methodological & Application

Hydrothermal Synthesis of Cobalt Arsenate Nanoparticles: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the hydrothermal synthesis of cobalt arsenate nanoparticles. This document is intended for researchers and scientists in materials science, nanotechnology, and drug development who are exploring novel nanomaterials for therapeutic applications. Given the nascent stage of research into this compound nanoparticles, this guide furnishes a foundational, proposed methodology derived from established hydrothermal synthesis techniques for analogous cobalt-based compounds.

Introduction

Cobalt nanoparticles are recognized for their diverse applications in biomedicine, including as drug carriers and anti-infective agents.[1][2] The unique magnetic, electronic, and catalytic properties of cobalt-based nanomaterials make them a subject of significant research interest.[1] Hydrothermal synthesis is a versatile and effective method for producing crystalline nanoparticles with controlled size and morphology.[3][4] This technique utilizes high-temperature and high-pressure aqueous conditions to facilitate the dissolution and recrystallization of materials.

This document outlines a proposed protocol for the hydrothermal synthesis of this compound nanoparticles. It also discusses their potential, though largely unexplored, applications in drug development, alongside critical considerations regarding their inherent toxicity.

Experimental Protocols

The following is a proposed experimental protocol for the hydrothermal synthesis of this compound nanoparticles. This protocol is adapted from established methods for synthesizing other cobalt compounds, such as cobalt carbonates and oxides, via hydrothermal routes.[4][5]

Materials and Equipment

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

-

Sodium arsenate dibasic heptahydrate (Na₂HAsO₄·7H₂O)

-

Deionized (DI) water

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer with heating plate

-

Centrifuge

-

Oven or furnace

-

pH meter

Synthesis Procedure

-

Precursor Solution Preparation:

-

Prepare a 0.1 M aqueous solution of the cobalt salt (e.g., dissolve 2.38 g of CoCl₂·6H₂O in 100 mL of DI water).

-

Prepare a 0.1 M aqueous solution of sodium arsenate (e.g., dissolve 3.12 g of Na₂HAsO₄·7H₂O in 100 mL of DI water).

-

-

Hydrothermal Reaction:

-

In a beaker, mix the cobalt salt solution and the sodium arsenate solution in a 1:1 molar ratio under vigorous stirring.

-

Adjust the pH of the resulting mixture to a desired value (e.g., 7-9) using a dilute sodium hydroxide (B78521) or hydrochloric acid solution. The pH can influence the size and morphology of the resulting nanoparticles.

-

Transfer the final mixture into a Teflon-lined stainless steel autoclave, filling it to no more than 80% of its capacity.

-

Seal the autoclave and heat it in an oven or furnace to a temperature between 120°C and 180°C for a duration of 6 to 24 hours. These parameters can be varied to control the crystallinity and size of the nanoparticles.[6]

-

-

Product Collection and Purification:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Open the autoclave and collect the precipitate by centrifugation at 5000 rpm for 15 minutes.

-

Wash the collected nanoparticles repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at 60-80°C for several hours.

-

Data Presentation

The following tables summarize key parameters that can be varied during the hydrothermal synthesis and the expected characterization data for the resulting this compound nanoparticles.

Table 1: Hydrothermal Synthesis Parameters

| Parameter | Range | Influence on Nanoparticle Properties |

| Temperature | 120 - 180 °C | Affects crystallinity, particle size, and morphology.[6] |

| Time | 6 - 24 hours | Influences particle growth and phase purity.[6] |

| pH | 7 - 9 | Affects particle size, morphology, and surface charge.[6] |

| Precursor Conc. | 0.05 - 0.5 M | Can impact nucleation and growth rates. |

Table 2: Expected Characterization of this compound Nanoparticles

| Characterization Technique | Expected Results |

| X-ray Diffraction (XRD) | Crystalline phase identification and estimation of crystallite size.[7] |

| Scanning Electron Microscopy (SEM) | Visualization of particle morphology, size, and aggregation.[7] |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of particle size, shape, and lattice structure. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental analysis to confirm the presence of cobalt, arsenic, and oxygen.[7] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of arsenate functional groups and surface chemistry.[3] |

Applications in Drug Development

While the application of this compound nanoparticles in drug development is a novel and largely unexplored area, insights can be drawn from the broader field of cobalt-based nanoparticles. It is crucial to note that the inherent toxicity of arsenic is a significant hurdle for biomedical applications.[8][9]

Potential as a Drug Delivery Vehicle

Cobalt nanoparticles, in general, are being investigated as carriers for targeted drug delivery.[1][2] Their magnetic properties could potentially be exploited for magnetic targeting, concentrating a therapeutic agent at a specific site within the body. However, the toxicological profile of this compound would need to be thoroughly evaluated before it could be considered for such applications.

Antimicrobial and Anticancer Properties

Some cobalt nanoparticles have demonstrated antimicrobial and anticancer activities.[2][10][11] The biological activity of this compound nanoparticles is currently unknown. Research would be required to determine if they exhibit any therapeutic effects and to understand the underlying mechanisms, which could be related to the generation of reactive oxygen species (ROS).[2]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the hydrothermal synthesis of this compound nanoparticles.

Generalized Nanoparticle-Cell Interaction and Drug Delivery Pathway

Caption: Generalized pathway for nanoparticle-mediated drug delivery to a target cell.

Safety and Handling